molecular formula C34H22O2 B12583159 Methanone, 1,3-phenylenebis[9H-fluoren-2-yl- CAS No. 214624-04-1

Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-

Katalognummer: B12583159
CAS-Nummer: 214624-04-1
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: ZYVRZPLUPFJBJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a methanone group linked to a 1,3-phenylenebis structure, which is further connected to 9H-fluoren-2-yl groups. The intricate arrangement of these functional groups contributes to its distinct chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] typically involves the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole . This reaction yields the new ligand 1,3-phenylenebis(1,2,4-triazole-1-yl)methanone, which can be further processed to obtain the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and cellular functions.

Vergleich Mit ähnlichen Verbindungen

Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] can be compared with other similar compounds, such as:

The uniqueness of Methanone, 1,3-phenylenebis[9H-fluoren-2-yl-] lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.

Eigenschaften

CAS-Nummer

214624-04-1

Molekularformel

C34H22O2

Molekulargewicht

462.5 g/mol

IUPAC-Name

[3-(9H-fluorene-2-carbonyl)phenyl]-(9H-fluoren-2-yl)methanone

InChI

InChI=1S/C34H22O2/c35-33(25-12-14-31-27(19-25)16-21-6-1-3-10-29(21)31)23-8-5-9-24(18-23)34(36)26-13-15-32-28(20-26)17-22-7-2-4-11-30(22)32/h1-15,18-20H,16-17H2

InChI-Schlüssel

ZYVRZPLUPFJBJK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C4=CC(=CC=C4)C(=O)C5=CC6=C(C=C5)C7=CC=CC=C7C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.